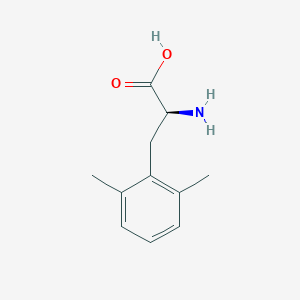

Acide (2S)-2-amino-3-(2,6-diméthylphényl)propanoïque

Vue d'ensemble

Description

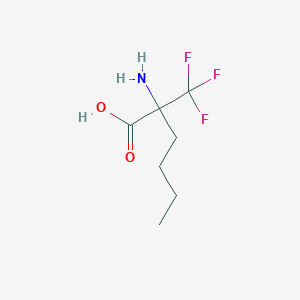

(2S)-2-amino-3-(2,6-dimethylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a carboxyl group (-COOH) attached to a central carbon atom, which is also bonded to a 2,6-dimethylphenyl group

Applications De Recherche Scientifique

(2S)-2-amino-3-(2,6-dimethylphenyl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

Target of Action

2,6-Dimethyl-L-Phenylalanine, also known as (2S)-2-amino-3-(2,6-dimethylphenyl)propanoic acid, is an unnatural amino acid that has been widely used in the development of highly selective and potent opioid receptor (OR) agonists and antagonists . The substitution of this compound for the N-terminal tyrosine (Tyr) in opioid peptides generally increases d/m receptor binding affinities, and also enhances d antagonist potencies .

Mode of Action

The mode of action of 2,6-Dimethyl-L-Phenylalanine involves its interaction with opioid receptors. It is thought to increase the binding affinities of opioid peptides to these receptors, thereby enhancing their potency

Biochemical Pathways

2,6-Dimethyl-L-Phenylalanine is involved in several biochemical pathways. As an analogue of phenylalanine, it is involved in the phenylpropanoid biosynthesis pathway . This pathway is responsible for the production of a wide range of compounds, including flavonoids, lignins, and coumarins . It is also involved in the Ehrlich pathway, which consists of three steps: conversion of L-Phe to phenylpyruvate by aromatic aminotransferases, decarboxylation of phenylpyruvate to phenylacetaldehyde (PAAL) by phenylpyruvate decarboxylase, and finally, reduction of PAAL to 2-PE by alcohol dehydrogenase .

Pharmacokinetics

It is known that a liability of the phenolic moiety of tyr related compounds is their propensity for metabolism . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The result of the action of 2,6-Dimethyl-L-Phenylalanine is an increase in the potency of opioid peptides. By enhancing their binding affinities to opioid receptors, this compound can enhance the effects of these peptides, which include analgesic, sedative, and euphoric effects .

Analyse Biochimique

Biochemical Properties

2,6-Dimethyl-L-Phenylalanine plays a role in various biochemical reactions. It is an intermediate used to prepare dual δ-opioid antagonists/μ-opioid agonists used in potential therapy for diarrhea-predominant irritable bowel syndrome

Temporal Effects in Laboratory Settings

Studies on phenylalanine and its derivatives suggest that these compounds can have significant effects over time .

Dosage Effects in Animal Models

Studies on phenylalanine and its derivatives suggest that these compounds can have significant effects at different dosages .

Metabolic Pathways

2,6-Dimethyl-L-Phenylalanine is involved in the phenylalanine metabolic pathway. Phenylalanine is metabolized into tyrosine by the enzyme phenylalanine hydroxylase, and tyrosine is further metabolized into various compounds, including neurotransmitters like dopamine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(2,6-dimethylphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the use of a chiral auxiliary to introduce the stereochemistry at the alpha carbon. The reaction typically starts with the protection of the amino group, followed by the introduction of the 2,6-dimethylphenyl group through a Friedel-Crafts alkylation reaction. The final step involves deprotection and purification to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of (2S)-2-amino-3-(2,6-dimethylphenyl)propanoic acid may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and chromatography to isolate and purify the compound.

Analyse Des Réactions Chimiques

Types of Reactions

(2S)-2-amino-3-(2,6-dimethylphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group under specific conditions.

Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted phenyl derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

Alanine: A simple amino acid with a similar structure but lacking the 2,6-dimethylphenyl group.

Phenylalanine: An amino acid with a phenyl group instead of the 2,6-dimethylphenyl group.

Tyrosine: An amino acid with a phenol group attached to the phenyl ring.

Uniqueness

(2S)-2-amino-3-(2,6-dimethylphenyl)propanoic acid is unique due to the presence of the 2,6-dimethylphenyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Propriétés

IUPAC Name |

(2S)-2-amino-3-(2,6-dimethylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-7-4-3-5-8(2)9(7)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEQOZHOWFAVBOO-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801309081 | |

| Record name | 2,6-Dimethyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103854-26-8 | |

| Record name | 2,6-Dimethyl-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103854-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Methoxycarbonyl)-2-propenyl]tributylstannane](/img/structure/B180441.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-acetyl-, [1R-(endo,endo)]-(9CI)](/img/structure/B180450.png)

![1,4-Dihydro-1-methyl-4-oxopyrrolo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B180454.png)

![Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B180468.png)